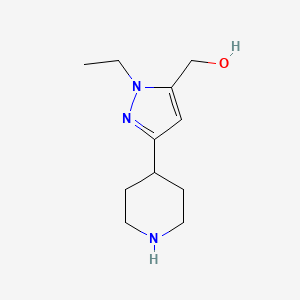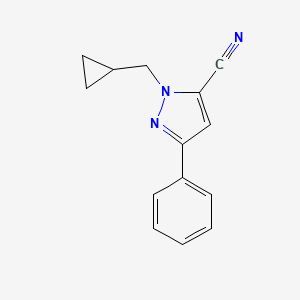![molecular formula C12H16N4O B1481634 6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-84-1](/img/structure/B1481634.png)
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Overview
Description
“6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a chemical compound that has been studied in the field of medicinal chemistry. It is also known as TAK-659. This compound is part of the pyrazole class of compounds, which are considered privileged scaffolds in medicinal chemistry . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Scientific Research Applications
Oncology: Leukemia Treatment
This compound has demonstrated significant potential in the treatment of leukemia. Studies have shown that derivatives of imidazo[1,2-b]pyrazole-7-carboxamide can induce apoptosis in human leukemia cells at nanomolar concentrations . The cytotoxic activity has been tested against several leukemia cell lines, including acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), and others, showcasing its therapeutic potential in oncology.
Drug Solubility Enhancement
The structural modification of drug molecules to include the imidazo[1,2-b]pyrazole scaffold has been found to significantly improve solubility in aqueous media . This enhancement can lead to better drug formulations with increased bioavailability, which is crucial for effective treatment outcomes.
Antihypertensive Activity
Imidazole derivatives have been synthesized and evaluated for their antihypertensive potential. These compounds, including variations of the imidazo[1,2-b]pyrazole structure, have shown promising results in lowering blood pressure in animal models .
Chemotherapeutic Agent Development
The compound’s ability to hamper the viability of cancer cell lines suggests its use as a chemotherapeutic agent. Optimization through structure-activity relationship studies has led to the identification of lead compounds with potent IC50 values against various cancer cell types .
Toxicogenomic Studies
Toxicogenomic research has utilized this compound to study gene expression changes in response to treatment. For instance, the most sensitive leukemia cell line, MV-4-11, revealed altered expression of sixteen genes upon treatment with imidazo[1,2-b]pyrazole-7-carboxamide derivatives .
Autoimmune Disorders
Known also as TAK-659, this compound is being explored for its potential in treating autoimmune disorders. Its molecular properties suggest that it could modulate immune responses, although specific applications in this field are still under investigation.
Antimicrobial Activity
Imidazole and its derivatives, including the imidazo[1,2-b]pyrazole ring, exhibit a broad range of biological activities. They have been reported to possess antibacterial, antifungal, and antiviral properties, making them valuable in the development of new antimicrobial agents .
Anti-Inflammatory Properties
The structural framework of imidazo[1,2-b]pyrazole has been associated with anti-inflammatory effects. This makes the compound a candidate for the development of new anti-inflammatory drugs, potentially useful in treating conditions like arthritis and other inflammatory diseases .
properties
IUPAC Name |
6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-2-15-6-7-16-12(15)9(11(13)17)10(14-16)8-4-3-5-8/h6-8H,2-5H2,1H3,(H2,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRIOHKYCBGQNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CCC3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)
![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)
![1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481560.png)
![2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481563.png)
![2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1481564.png)
![2-(6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1481568.png)
![1-ethyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481569.png)
![1-methyl-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481570.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1481571.png)
![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1481572.png)
![1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481573.png)